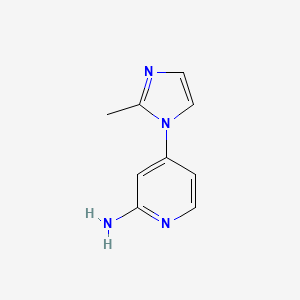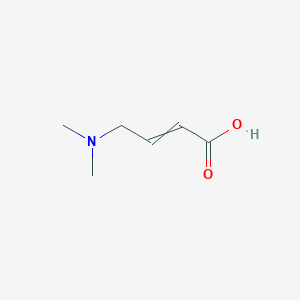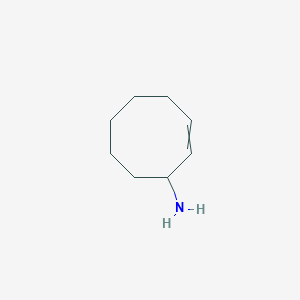-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
[3-(diethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound with a unique structure that combines a diethylamino group with a pyrazolylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the diethylamino group. Common reagents used in these reactions include trifluoromethyl-substituted pyrazoles and diethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
What sets 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H23F3N4 |
|---|---|
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H23F3N4/c1-4-20(5-2)8-6-7-17-9-11-10-19(3)18-12(11)13(14,15)16/h10,17H,4-9H2,1-3H3 |
Clave InChI |
JFRLGFJGMQOBDY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNCC1=CN(N=C1C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734949.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734950.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734951.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11734957.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734971.png)
![3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734976.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734993.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734999.png)
![2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11735010.png)

